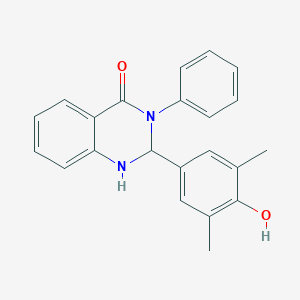![molecular formula C20H25N3O B300189 N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea](/img/structure/B300189.png)
N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea, also known as CPI-455, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. The compound has shown promising results in preclinical studies, demonstrating potent anti-tumor activity in various cancer cell lines and animal models.
作用机制
N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional regulators to specific genes, thereby controlling their expression. N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting gene expression.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound also inhibits the expression of various oncogenes and promotes the expression of tumor suppressor genes. In addition, N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic properties.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea is its potency and selectivity for BET proteins. The compound has been shown to have minimal off-target effects, which is important for the development of safe and effective cancer therapies. However, one limitation of N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea is its low solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea. One area of research is the identification of biomarkers that can predict response to the compound. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea. Finally, there is a need for the development of more potent and soluble analogs of N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea that can be used in clinical trials.
合成方法
The synthesis of N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea involves the reaction of cyclohexyl isocyanate with 3-(2-bromoethyl)phenol, followed by the reaction of the resulting intermediate with 2-pyridinylboronic acid. The final product is obtained by the reaction of the intermediate with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-hydroxysuccinimide. The overall yield of the synthesis is approximately 25%.
科学研究应用
N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea has been extensively studied in preclinical models of cancer. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have demonstrated that N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea can inhibit tumor growth and prolong survival in mouse models of breast and colon cancer.
属性
产品名称 |
N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea |
|---|---|
分子式 |
C20H25N3O |
分子量 |
323.4 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea |
InChI |
InChI=1S/C20H25N3O/c24-20(22-18-9-2-1-3-10-18)23-19-11-6-7-16(15-19)12-13-17-8-4-5-14-21-17/h4-8,11,14-15,18H,1-3,9-10,12-13H2,(H2,22,23,24) |
InChI 键 |
NORLBJYITANBEZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)CCC3=CC=CC=N3 |
规范 SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)CCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-{[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B300108.png)
![3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B300110.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B300120.png)
![1-[(4-Methylphenyl)sulfonyl]-4-[4-(2-thienyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B300121.png)


![4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide](/img/structure/B300128.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B300131.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B300132.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide](/img/structure/B300133.png)
![1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B300134.png)